molecular formula C11H22O7 B1676787 2,5,8,11,14-Pentaoxahexadecan-16-oic acid CAS No. 16024-66-1

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Cat. No.: B1676787
CAS No.: 16024-66-1
M. Wt: 266.29 g/mol
InChI Key: DDTZAHIJJCRGFT-UHFFFAOYSA-N
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Description

Overview of Polyether Structures and their Significance in Contemporary Chemical Systems

Polyethers are a class of polymers characterized by the presence of multiple ether linkages (R-O-R') in their main chain. ontosight.ai These structures are significant in modern chemical systems due to their unique combination of properties, including chemical stability, flexibility, and often, biocompatibility. The general structure for a polyether carboxylic acid can be represented as R-X-(CH₂-CH₂-O)n-CH₂-COOH, where R is a hydrophobic group and X can be an oxygen atom. google.com The repeating ether units, typically derived from monomers like ethylene (B1197577) oxide, impart hydrophilicity and flexibility to the molecular chain. ontosight.aigoogle.com This structural versatility allows polyethers to be utilized in a wide array of applications, from industrial surfactants and viscosity reducers for heavy oil to components in the synthesis of complex polymers like polyurethanes. mdpi.comnih.gov Their ability to function as building blocks for new materials makes them a cornerstone in materials science and polymer chemistry. ontosight.ai

The Role of Carboxylic Acid Functionality in Modulating Polyether Chain Properties for Molecular Design

The incorporation of a terminal carboxylic acid (-COOH) group dramatically enhances the functionality of a polyether chain, providing a reactive handle for molecular design. numberanalytics.com This functional group imparts several key characteristics:

Reactivity : The carboxylic acid group is versatile and can participate in a variety of chemical reactions, most notably esterification with alcohols and amidation with amines. numberanalytics.combritannica.com This reactivity is crucial for covalently linking the polyether chain to other molecules. chemicalbook.com

Hydrophilicity and pH-Responsiveness : As an anionic hydrophilic group, the carboxylic acid moiety increases the water solubility of the polyether. mdpi.com The protonation state of this group is dependent on the pH of the surrounding medium, allowing for the design of pH-responsive materials whose solubility or conformation can be altered by changes in acidity. nih.gov

Adhesion and Intermolecular Interactions : The carboxyl group can form strong hydrogen bonds, which influences the physical properties of the resulting polymers. numberanalytics.comacs.org These interactions can lead to increased viscosity, higher glass transition temperatures, and improved adhesion, which are desirable traits in coatings and adhesives. numberanalytics.comacs.org

Chelating Ability : The oxygen atoms in both the ether linkages and the carboxylic acid group can coordinate with metal ions, giving these molecules potential as chelating agents.

This ability to tune properties such as solubility, reactivity, and intermolecular forces makes the carboxylic acid functionality a powerful tool for creating tailored polymers and molecular assemblies. numberanalytics.comnih.gov

Research Trajectories of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Scholarly Pursuits

This compound, a specific polyether carboxylic acid, is a subject of significant interest in several advanced research areas. Its structure, which consists of a short polyethylene (B3416737) glycol (PEG) chain terminated by a methyl group at one end and a carboxylic acid at the other, gives it amphiphilic properties—having both hydrophobic and hydrophilic regions. ontosight.ai

A primary application of this compound is as a hydrophilic PEG linker, often referred to by synonyms such as m-PEG5-CH2COOH. chemicalbook.com In this capacity, it serves as a flexible spacer to connect different molecules. The hydrophilic PEG portion can improve the solubility and pharmacokinetic properties of bioconjugates. chemicalbook.com A prominent research trajectory is its use in the synthesis of Proteolysis-targeting chimeras (PROTACs). chemicalbook.com PROTACs are complex molecules designed to target specific proteins for degradation within cells, and this PEG linker is used to bridge the protein-targeting moiety and the E3 ligase-binding moiety.

The terminal carboxylic acid is key to its function as a linker, as it can be readily reacted with primary amine groups on other molecules (e.g., proteins or small molecule drugs) to form a stable amide bond. chemicalbook.com This conjugation chemistry is fundamental in the fields of drug delivery and biomedical materials. ontosight.ai The compound's well-defined structure and amphiphilic nature also make it a candidate for studies in surface modification and the development of novel surfactants. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16024-66-1
Molecular Formula C11H22O7
Molecular Weight 266.29 g/mol
Density 1.125 g/cm³
Boiling Point 379.6°C at 760 mmHg
Flash Point 137.1°C
pKa (Predicted) 3.39 ± 0.10
XLogP3 -0.9
Data sourced from LookChem. lookchem.com

Table 2: Summary of Research Applications

Application AreaRole of this compoundKey Features Utilized
Bioconjugation Hydrophilic linker/spacer to connect molecules. chemicalbook.comTerminal carboxylic acid for reaction with amines; hydrophilic PEG chain. chemicalbook.com
PROTAC Synthesis Forms the backbone connecting protein-targeting and ligase-binding moieties. chemicalbook.comDefined length, flexibility, aqueous solubility. chemicalbook.com
Drug Delivery Component in creating drug delivery systems. ontosight.aiBiocompatibility, solubility enhancement. ontosight.ai
Materials Science Monomer or modifier in polymer synthesis. ontosight.aiAmphiphilic nature, reactive functional group. ontosight.ai
Surfactants Potential use in surfactant and detergent formulations. ontosight.aiAmphiphilic character to lower surface tension. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZAHIJJCRGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166842
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-66-1
Record name 3,6,9,12,15-Pentaoxahexadecanoic acid
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Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Synthetic Methodologies and Chemo Transformations of 2,5,8,11,14 Pentaoxahexadecan 16 Oic Acid

Established Synthetic Pathways for 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid and Related Structures

The synthesis of polyether carboxylic acids like this compound typically involves a multi-step process combining etherification reactions to build the polyether backbone and functional group manipulations to install the terminal carboxylic acid.

The Williamson ether synthesis is a cornerstone method for constructing the ether linkages that form the backbone of poly(ethylene glycol) derivatives. researchgate.netmasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide or another electrophile with a good leaving group (e.g., tosylate, mesylate). masterorganicchemistry.comnih.gov For the elaboration of polyether chains, this reaction can be applied iteratively.

The synthesis can commence from a starting alcohol, such as triethylene glycol monomethyl ether, which is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophile is then reacted with an alkylating agent containing a protected hydroxyl group, such as 2-(2-chloroethoxy)ethanol (B196239) protected as a tetrahydropyranyl (THP) ether. After the coupling reaction, the protecting group is removed, yielding a longer PEG chain with a terminal hydroxyl group, which can then participate in further chain extension cycles or be converted to the final carboxylic acid. nih.gov Solid-phase synthesis approaches have also been developed, where a PEG chain is built stepwise on a resin support, with each cycle consisting of deprotonation, coupling via Williamson ether formation, and deprotection. nih.gov

Table 1: Reagents in Williamson Ether Synthesis for Polyether Elaboration

Role Example Reagent
Nucleophile Precursor Poly(ethylene glycol) with terminal -OH
Base for Deprotonation Sodium hydride (NaH), Potassium hydride (KH)
Alkylating Agent Alkyl halide (e.g., R-Br, R-Cl), Alkyl tosylate (R-OTs)

| Solvent | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) |

This table presents common reagents used in the Williamson ether synthesis for extending polyether chains.

Alkylation is the fundamental carbon-oxygen bond-forming step in the Williamson ether synthesis and other chain extension strategies. researchgate.net Beyond the classic alkoxide-alkyl halide reaction, alternative methods can be employed. For instance, the synthesis of oligo(ethylene glycol) side chains for conjugated polymers has been achieved through the alkylation of dihydroxyaromatics (like 2,5-diiododihydroquinone) with reagents such as bromoethyl acetate. scispace.com

Another strategy for chain elongation involves the alkylation of terminal alkynes. youtube.com A terminal alkyne can be deprotonated with a very strong base, such as sodium amide (NaNH₂), to form a potent acetylide nucleophile. This nucleophile can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, extending the chain. youtube.com While this method primarily extends the carbon skeleton, it can be a strategic step in a synthetic route where the alkyne is later converted to other functional groups.

The final and crucial step in synthesizing this compound is the introduction of the terminal carboxylic acid group. This is typically achieved through the oxidation of a precursor molecule containing a terminal primary alcohol, such as 2,5,8,11,14-Pentaoxahexadecan-16-ol. sigmaaldrich.comchemeo.com A simple synthetic method involves the substitution reaction of a methoxy-PEG-mesylate with mono-alkoxides of symmetrical diols to yield a hydroxyl-terminated polymer, which is then converted to the carboxylic acid via mild oxidation. researchgate.net

Alternatively, synthetic routes involving terminal alkynes provide a pathway to carboxylic acids through oxidative cleavage. organic-chemistry.org Various methods exist for this transformation, including the use of ruthenium tetroxide (RuO₂) with an oxidant like Oxone, or through electrochemical oxidation. organic-chemistry.org These methods can efficiently convert a terminal alkyne into the corresponding carboxylic acid, often with good tolerance for other functional groups within the molecule. organic-chemistry.orgresearchgate.net

Derivatization Strategies and Functionalization of this compound

The terminal carboxylic acid of this compound is a versatile functional group that allows for a wide range of chemical modifications, enabling its conjugation to other molecules and its incorporation into larger macromolecular structures. axispharm.combroadpharm.com

Esterification and amidation are the most common derivatization strategies for PEG carboxylic acids. researchgate.net These reactions link the PEG moiety to molecules containing hydroxyl (-OH) or amine (-NH₂) groups, respectively, forming stable ester or amide bonds.

Esterification: The direct reaction of the carboxylic acid with an alcohol to form an ester is known as esterification. venus-goa.com This reaction is often catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. chemguide.uk For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently used. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid, facilitating its reaction with the alcohol. tandfonline.com This method has been shown to be fast and effective for coupling various carboxylic acids to PEG, achieving high degrees of substitution. tandfonline.com

Amidation: The formation of an amide bond between the carboxylic acid and a primary or secondary amine is a robust method for creating highly stable conjugates. creativepegworks.com Similar to esterification, this reaction is often mediated by coupling agents. The carboxylic acid is first activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. axispharm.comcreativepegworks.com This activated ester readily reacts with amine groups under mild conditions (pH 7-9) to form a physiologically stable amide linkage. creativepegworks.com Other common coupling agents include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). lookchem.combroadpharm.com

Table 2: Common Coupling Agents for Esterification and Amidation

Coupling Agent Abbreviation Typical Application
N,N'-Dicyclohexylcarbodiimide DCC Ester & Amide Formation
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide EDC Amide Formation (water-soluble)
N-Hydroxysuccinimide NHS Forms amine-reactive esters

This table highlights key reagents used to activate carboxylic acids for conjugate formation.

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water. chemistrystudent.comsavemyexams.com Monomers suitable for this type of polymerization must possess at least two reactive functional groups. libretexts.org While this compound itself is monofunctional with respect to its carboxylic acid group, its di-acid or diol analogues are key components in the synthesis of polyesters and other condensation polymers.

Formation of Metal Carboxylates, including Gold(I) Precursors

The terminal carboxylic acid group of this compound provides a reactive site for the formation of metal carboxylates. This transformation is significant for the development of new materials and potential catalytic applications. A notable application is in the synthesis of gold(I) precursors, which are of interest in various fields, including materials science and medicine.

The synthesis of gold(I) carboxylates can be achieved through the reaction of a gold(I) precursor, such as a phosphine (B1218219) gold(I) chloride, with the carboxylic acid. The general reaction involves the deprotonation of the carboxylic acid by a weak base to form the carboxylate anion, which then displaces the chloride ligand on the gold(I) center.

A representative synthetic approach for the formation of a gold(I) carboxylate complex with a phosphine ligand is depicted below:

General Reaction Scheme: R₃PAuCl + HOOC-(CH₂OCH₂)₄CH₂OCH₃ + Base → R₃PAuOOC-(CH₂OCH₂)₄CH₂OCH₃ + Base·HCl

While specific studies detailing the synthesis of a discrete gold(I) complex with this compound are not extensively documented in publicly available literature, the principles of gold(I) carboxylate formation are well-established. The polyether chain of the ligand can enhance the solubility and stability of the resulting gold(I) complex in various solvents.

Furthermore, the interaction of carboxylate-functionalized polyethylene (B3416737) glycol (PEG) chains with gold surfaces is a key principle in the synthesis of stabilized gold nanoparticles. shu.ac.uknih.govontosight.ai In these systems, the carboxylate groups serve as anchoring points to the gold surface, and the PEG chains provide a steric barrier, preventing aggregation of the nanoparticles. shu.ac.uknih.govontosight.ai This demonstrates the affinity of the carboxylate group for gold, supporting the feasibility of forming discrete gold(I) carboxylate complexes from this compound.

Isotopic Labeling and Mechanistic Synthetic Investigations of this compound Derivatives

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in tracer studies. The incorporation of stable isotopes, such as ¹³C, into the molecular structure of this compound and its derivatives allows for detailed tracking of the molecule through chemical transformations and biological pathways.

Synthesis of ¹³C-Labeled Analogues for Mechanistic and Tracer Studies

The synthesis of ¹³C-labeled analogues of this compound can be accomplished by employing ¹³C-enriched starting materials in the synthetic route. A modular approach, involving the stepwise assembly of the poly(ethylene glycol) chain, allows for the precise introduction of ¹³C atoms at specific locations within the molecule.

One described method for the synthesis of ¹³C-containing PEG chains involves the use of building blocks with one or two ¹³C atoms per ethylene (B1197577) glycol unit. researchgate.netnist.gov This sequential buildup enables the creation of a family of PEG derivatives with a varying number of ¹³C labels, which is particularly useful for creating reagents for multiplexed analysis. researchgate.netnist.gov

Illustrative Synthetic Strategy for ¹³C-Labeled PEG-Carboxylic Acid:

A synthetic route could commence with a ¹³C-labeled ethylene glycol unit, which is then sequentially reacted with other ethylene glycol units (either labeled or unlabeled) to construct the desired chain length. The terminal alcohol is then oxidized to a carboxylic acid.

StepReactant 1Reactant 2ProductPurpose
1¹³C₂H₄O₂ (¹³C-labeled ethylene glycol)Protecting Group ReagentProtected ¹³C-labeled ethylene glycolTo allow for selective reaction at one hydroxyl group.
2Protected ¹³C-labeled ethylene glycolEthylene oxide (or other PEG unit)Lengthened, protected PEG chainTo build the polyether backbone.
3.........Repeat step 2 to achieve the desired chain length.
4Deprotected ¹³C-labeled PEG alcoholOxidizing Agent¹³C-labeled this compoundTo introduce the terminal carboxylic acid functionality.

This method provides a high degree of flexibility in the placement and number of isotopic labels within the final molecule.

Investigation of Reaction Mechanisms and Pathways through Isotopic Incorporation

The use of ¹³C-labeled this compound and its derivatives is instrumental in mechanistic and tracer studies. By tracking the fate of the ¹³C atoms through a reaction or a biological system, researchers can gain insights into reaction pathways, metabolic routes, and the distribution of the molecule.

In mechanistic studies, the position of the ¹³C label in the products of a reaction can reveal which bonds are broken and formed during the transformation. For instance, in esterification or amidation reactions involving the carboxylic acid group, a ¹³C label on the carbonyl carbon can be used to confirm that the carboxyl group is incorporated into the final product.

In the context of biological systems, ¹³C-labeled PEG derivatives serve as valuable tracers. The ¹³C enrichment allows for their detection and quantification by mass spectrometry, enabling studies on their absorption, distribution, metabolism, and excretion (ADME). For example, ¹³C-labeled compounds are frequently used in metabolic flux analysis to trace the flow of carbon through metabolic pathways.

Table of Applications for ¹³C-Labeled this compound Derivatives:

Application AreaTechniqueInformation Gained
Reaction Mechanism Elucidation Mass Spectrometry, NMR SpectroscopyIdentification of bond cleavage and formation sites, elucidation of reaction intermediates.
Metabolic Tracer Studies Mass Spectrometry, NMR SpectroscopyTracking the fate of the molecule in biological systems, understanding metabolic pathways.
Pharmacokinetic Studies Mass SpectrometryQuantification of absorption, distribution, metabolism, and excretion (ADME) of PEGylated compounds.
Quantitative Analysis Mass SpectrometryUse as internal standards for the accurate quantification of unlabeled analogues in complex mixtures.

The incorporation of ¹³C labels provides a non-radioactive method for these investigations, offering advantages in terms of safety and handling.

Advanced Applications in Materials Science and Nanotechnology

Design and Synthesis of Polymeric Systems Incorporating 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid

The incorporation of this compound into polymer structures offers a versatile strategy for modifying their physicochemical properties. The inherent characteristics of its polyether and carboxylic acid moieties play a crucial role in the performance of the resulting materials.

Tailoring Polymer Characteristics and Performance via Polyether Carboxylic Acid Integration

The integration of this compound into polymer backbones or as pendant groups can significantly influence the final properties of the material. The hydrophilic nature of the pentaoxahexadecane chain can enhance the water solubility and biocompatibility of otherwise hydrophobic polymers. This is particularly advantageous in the development of materials for biomedical applications.

The terminal carboxylic acid group serves as a reactive handle for various conjugation chemistries. It can readily react with primary amine groups in the presence of activating agents to form stable amide bonds lookchem.com. This allows for the straightforward synthesis of block copolymers and graft copolymers, where the PEGylated segment can introduce flexibility, hydrophilicity, and anti-fouling properties to the final material.

The impact of incorporating this compound on polymer properties is summarized in the table below.

PropertyInfluence of this compound Integration
Hydrophilicity Increased
Biocompatibility Improved
Flexibility Increased
Reactivity for Conjugation Enabled via carboxylic acid group
Protein Adsorption Reduced (Anti-fouling)

Poly(ethylene glycol) (PEG) Linker Architectures in Functional Material Design

As a discrete PEG linker, this compound provides a defined spacer arm in the design of functional materials. In drug delivery systems, it can be used to connect a therapeutic agent to a targeting moiety or a larger carrier molecule. The PEG linker can improve the pharmacokinetic profile of the conjugated drug by increasing its hydrodynamic radius, which can reduce renal clearance and prolong circulation time.

The well-defined length of the pentaethylene glycol chain allows for precise control over the distance between conjugated molecules, which can be critical for optimizing biological activity. Furthermore, the flexibility of the PEG chain can enhance the accessibility of the conjugated functional groups.

Role in Nanoparticle Synthesis and Stabilization Architectures

In the realm of nanotechnology, this compound plays a pivotal role in the synthesis and stabilization of nanoparticles, offering control over their size, dispersity, and surface functionality.

Utilization as Precursor Compounds for Controlled Metal Nanoparticle Formation (e.g., Gold Nanoparticles)

During the synthesis of metal nanoparticles, such as gold nanoparticles, this compound can function as both a reducing and a capping agent. The carboxylic acid group can participate in the reduction of metal salts, while the entire molecule can adsorb onto the surface of the nascent nanoparticles, preventing their aggregation and controlling their growth. This dual functionality simplifies the synthesis process and allows for the formation of stable, well-dispersed nanoparticles. The hydrophilic polyether chains provide a steric barrier that contributes to the colloidal stability of the nanoparticle suspension.

Ligand Design for the Stabilization of Encapsulated Colloidal Systems

The design of ligands for stabilizing colloidal systems is crucial for their application. This compound is an effective ligand for this purpose. The carboxylic acid group can anchor the molecule to the surface of the nanoparticle through various interactions, including covalent bonding or strong physisorption. The outward-projecting hydrophilic PEG chains then form a protective layer that prevents the nanoparticles from aggregating. This steric stabilization is particularly effective in biological media where high salt concentrations can screen electrostatic stabilization mechanisms.

Influence of Polyether Chain Length on Nanoparticle Size and Size Distribution

The length of the polyether chain of the capping agent can have a significant impact on the final size and size distribution of the synthesized nanoparticles. While specific data for this compound is not extensively available, general trends for PEGylated carboxylic acids in nanoparticle synthesis can be extrapolated.

Generally, a longer PEG chain can lead to a larger hydrodynamic diameter of the nanoparticles due to the thicker steric barrier it forms. The chain length can also influence the kinetics of nanoparticle growth, thereby affecting the final core size and the uniformity of the particle population. The following table illustrates the expected general trend of the influence of PEG chain length on nanoparticle characteristics.

PEG Chain LengthExpected Nanoparticle Core SizeExpected Hydrodynamic DiameterSize Distribution
ShortSmallerSmallerPotentially broader
Medium (e.g., Pentaethylene glycol)ControlledModerateNarrow
LongLargerLargerCan vary, may lead to broader distribution

Explorations in Chemical Biology and Pharmaceutical Research

Application as Fundamental Building Blocks in Complex Molecular Synthesis for Biomedical Investigations

2,5,8,11,14-Pentaoxahexadecan-16-oic acid is a polyether compound featuring a chain of five ethylene (B1197577) glycol units capped with a terminal carboxylic acid. ontosight.ai This distinct structure, combining a flexible, hydrophilic polyether backbone with a reactive carboxyl group, makes it a versatile building block in the synthesis of complex molecules for biomedical research. ontosight.aichemicalbook.com Its amphiphilic character, having both water-attracting (hydrophilic) and water-repelling (hydrophobic) regions, is a key attribute for these applications. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 16024-66-1
Molecular Formula C11H22O7
Molecular Weight 266.29 g/mol

| Synonym | m-PEG5-CH2COOH |

A primary application of this compound in biomedical synthesis is its ability to be strategically conjugated to various biomolecules. The terminal carboxylic acid is a key functional group that can readily participate in amidation reactions. ontosight.ai In the presence of chemical activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), the carboxylic acid group reacts with primary amine groups found on proteins, peptides, or other biomolecules to form a stable amide bond. chemicalbook.com This covalent linkage allows for the precise attachment of the hydrophilic PEG chain to biological molecules, modifying their properties for therapeutic or diagnostic purposes.

Chemical Probes and Linker Systems in Targeted Protein Degradation Research

In the field of targeted protein degradation, the design of linker molecules is of paramount importance. These linkers connect different molecular entities to create chimeric compounds capable of inducing the degradation of specific proteins.

This compound is utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.com PROTACs are bifunctional molecules designed to eliminate disease-causing proteins. nih.gov They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.govresearchgate.net The PEG linker, such as the one derived from this compound, plays a critical role by physically spanning the distance between the target protein and the E3 ligase, facilitating their proximity. nih.gov The hydrophilic and flexible nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule, which is essential for its biological activity. chemicalbook.com

Polyether-carboxylic acid-based chimeras, specifically PROTACs, modulate the Ubiquitin-Proteasome System (UPS) to induce protein degradation. researchgate.net By bringing a target protein into close proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. researchgate.net This process, known as polyubiquitination, marks the target protein for destruction. nih.govnih.gov The 26S proteasome, a cellular machinery for protein degradation, recognizes the polyubiquitin (B1169507) chain on the target protein, leading to its subsequent unfolding and degradation. researchgate.net The linker's composition and length, derived from molecules like this compound, are critical for the efficient formation of this ternary complex (target protein-PROTAC-E3 ligase) and the successful hijacking of the UPS. researchgate.net

Activity-based protein profiling (ABPP) is a powerful technique used to study enzyme function directly in complex biological systems. ABPP probes often incorporate linker elements to connect a reactive group (which binds to the enzyme's active site) to a reporter tag (for detection and enrichment). Cleavable linkers are particularly useful in this context, as they allow for the release of the captured protein from the reporter tag for subsequent analysis, such as by mass spectrometry. nih.gov

While this compound provides a stable, hydrophilic spacer, its structure is fundamental to fabricating more complex cleavable systems. For instance, it can be chemically modified to incorporate a cleavable moiety, such as an ester, within its backbone. The inherent properties of the PEG chain—its hydrophilicity and defined length—are advantageous for ensuring the probe's solubility and optimizing the spatial orientation of its functional components. The terminal carboxylic acid provides a convenient handle for attaching this linker system to other parts of the ABPP probe, such as the reporter tag or the reactive group. ontosight.aichemicalbook.com

Table 2: Summary of Applications in Molecular Synthesis

Application Area Role of this compound Key Outcome
Advanced Drug Delivery Hydrophilic building block Increases solubility and bioavailability of conjugated drugs. chemicalbook.com
Bioconjugation Carboxylic acid source for amide bond formation Covalent attachment to proteins and other biomolecules. chemicalbook.com
PROTACs Flexible, hydrophilic linker Facilitates formation of the ternary complex for targeted protein degradation. chemicalbook.comnih.gov

| Chemical Probes (ABPP) | Foundational spacer element | Provides a scaffold for incorporating cleavable moieties and reporter tags. ontosight.ainih.gov |

Structure-Activity Relationship Studies of Polyether Carboxylic Acid Derivatives in Biological Systems

The unique molecular architecture of polyether carboxylic acids, such as this compound, characterized by a flexible polyether backbone and a reactive terminal carboxylic acid group, makes them versatile scaffolds in chemical biology and pharmaceutical research. ontosight.ai The ability to derivatize the carboxylic acid moiety allows for the systematic modification of the molecule's physicochemical properties, leading to tailored biological activities. This has spurred investigations into their structure-activity relationships (SAR), particularly concerning their interactions within biological systems.

Influence of Lipoamino Acid Structures Derived from Polyether Chains on Specific Bioactivities (e.g., Anticonvulsant Activities)

Lipoamino acids, which are conjugates of fatty acids and amino acids, are a class of endogenous substances with a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. nih.gov The terminal carboxylic acid of a polyether chain like this compound can be covalently linked to the amine group of an amino acid to form a stable amide bond, creating a novel class of polyether-lipoamino acid derivatives. chemicalbook.com This conjugation allows for the exploration of new chemical space and biological functions.

The bioactivity of such derivatives is highly dependent on their structural components. SAR studies on other classes of lipoamino acids and carboxylic acid amides have revealed that the nature of the lipophilic tail, the specific amino acid used, and the presence of free functional groups are critical determinants of their therapeutic potential. nih.gov For instance, research on N-stearoylamino acids demonstrated that their neuroprotective activity against cerebral ischemia is related to the fatty-acyl moieties and the presence of free carboxylic and hydroxyl groups on the amino acid's side chain. nih.gov

In the context of anticonvulsant activity, a significant area of pharmaceutical research, various derivatives of aliphatic carboxylic acids have shown considerable promise. Although specific data on polyether-derived lipoamino acids is limited, SAR studies on related amide derivatives of branched aliphatic carboxylic acids provide valuable insights. A novel class of aromatic amides synthesized from branched aliphatic carboxylic acids and aminobenzenesulfonamide was evaluated for anticonvulsant properties, with several compounds showing high potency. nih.govresearchgate.net These studies underscore the principle that modifications to the carboxylic acid structure can profoundly influence bioactivity. The potency of these compounds was found to be dependent on the structure of the branched aliphatic chain. nih.gov

The following table details the anticonvulsant activity of several amide derivatives of branched aliphatic carboxylic acids, illustrating the structure-activity relationships in this class of compounds.

Compound NameStructure of Carboxylic Acid MoietyAnticonvulsant Activity (MES-ED₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
2-methyl-N-(4-sulfamoylphenyl)butyramide2-methylbutyric acid7.665.7
2-ethyl-N-(4-sulfamoylphenyl)butyramide2-ethylbutyric acid9.950.5
3,3-dimethyl-N-(4-sulfamoylphenyl)butyramide3,3-dimethylbutyric acid9.453.2

Data sourced from studies on novel amide derivatives of branched aliphatic carboxylic acids. nih.govresearchgate.net The maximal electroshock (MES) test is a common model for evaluating anticonvulsant efficacy.

These findings suggest that creating lipoamino acid derivatives from polyether chains could yield compounds with significant and specific bioactivities. The polyether component would be expected to influence properties such as solubility and pharmacokinetics, while the amino acid and its side chain would be critical for target binding and biological effect, offering a rich field for future SAR studies.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks in Biological Contexts

The biological function of molecules is fundamentally governed by their intermolecular interactions. For polyether carboxylic acids, hydrogen bonding is a primary mode of interaction that dictates their structure, properties, and behavior in biological environments. korea.ac.krnih.gov The this compound molecule possesses multiple hydrogen bond acceptors (the ether oxygens) and a terminal carboxylic acid group that can act as both a hydrogen bond donor and acceptor. korea.ac.kracs.org

This dual functionality allows for the formation of complex and cooperative hydrogen bonding networks. Research on polymers with similar structures, such as poly(glycidoxy acetic acid) (PGA), has demonstrated a synergistic interplay between intramolecular (within the same chain) and intermolecular (between different chains) hydrogen bonds. korea.ac.kracs.org These interactions are crucial in defining the polymer's properties, such as its self-association in solution and adhesion characteristics. acs.orgresearchgate.net

In a biological context, these hydrogen bonding capabilities are critical for molecular recognition and binding to biological targets like proteins and nucleic acids. nih.gov The strength and specificity of these interactions can be modulated by environmental factors. For example, the pH of the surrounding medium can alter the protonation state of the carboxylic acid group, thereby influencing the hydrogen bonding patterns and leading to pH-dependent self-association behaviors in aqueous solutions. acs.orgresearchgate.net

The table below summarizes the potential hydrogen bonding interactions involving polyether carboxylic acid structures.

Type of InteractionHydrogen Bond DonorHydrogen Bond AcceptorSignificance in Biological Contexts
Intermolecular Carboxylic Acid (-OH)Carboxylic Acid (C=O)Promotes self-assembly and interaction with other molecules, forming dimers or larger aggregates. nih.gov
Carboxylic Acid (-OH)Ether Oxygen (-O-)Facilitates interaction with other polyether chains or biological macromolecules containing ether-like moieties. korea.ac.kr
Biological Molecule (e.g., -NH, -OH)Carboxylic Acid (C=O) or Ether Oxygen (-O-)Mediates binding to biological targets such as enzyme active sites or receptors. nih.gov
Intramolecular Carboxylic Acid (-OH)Ether Oxygen (-O-) in the same chainInfluences the conformation and flexibility of the polyether chain, potentially stabilizing specific folded structures. acs.org

Understanding and controlling these intermolecular forces are paramount for the rational design of polyether derivatives with specific biological functions, from drug delivery systems to novel therapeutic agents.

Analytical Methodologies for Comprehensive Characterization and Quantification

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Structural confirmation and purity are prerequisites for the use of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid in any research application. High-resolution spectroscopic and chromatographic methods are the primary tools for achieving this, providing unambiguous data on the molecule's identity and level of contaminants.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for complete confirmation of the molecule's polyether backbone and terminal carboxylic acid group.

In ¹H NMR analysis, the spectrum displays characteristic signals that correspond to the different types of protons in the molecule. The terminal methoxy (B1213986) (O-CH₃) group appears as a distinct singlet, while the numerous methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the ethylene (B1197577) glycol repeats create a complex multiplet in the ether region of the spectrum. ucl.ac.uk A key singlet signal corresponds to the methylene protons adjacent to the carboxylic acid (O-CH₂-COOH), confirming the presence and position of this functional group. ucl.ac.uk

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the structure. Specific resonances confirm the methoxy carbon, the series of carbons within the polyether chain, the methylene carbon adjacent to the carboxyl group, and the carbonyl carbon of the carboxylic acid itself. ucl.ac.uk Experimental data from research studies provide precise chemical shifts for these nuclei. ucl.ac.uk

¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR 4.08 Singlet, 2H (O-CH₂-COOH)
¹H NMR 3.65-3.67 Multiplet, 2H (CH₂)
¹H NMR 3.57-3.63 Multiplet, 12H (6 x CH₂)
¹H NMR 3.48-3.50 Multiplet, 2H (CH₂)
¹H NMR 3.31 Singlet, 3H (O-CH₃)
¹³C NMR 172.3 Carbonyl (C=O)
¹³C NMR 71.8 Methylene (CH₂)
¹³C NMR 70.9 Methylene (CH₂)
¹³C NMR 70.6 Methylene (CH₂)
¹³C NMR 70.4 Methylene (CH₂)
¹³C NMR 69.0 Methylene (CH₂)
¹³C NMR 59.0 Methoxy (O-CH₃)

Data sourced from a 600 MHz and 150 MHz spectrometer, respectively, in CDCl₃. ucl.ac.uk

To complement NMR's structural data, mass spectrometry and liquid chromatography are employed to confirm molecular weight and assess purity with high sensitivity.

Mass Spectrometry (MS) provides a precise determination of the compound's molecular mass. Using techniques like electrospray ionization (ESI), the analysis of this compound typically shows the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. ucl.ac.uk The detection of these ions at the expected mass-to-charge (m/z) ratios serves as definitive proof of the compound's identity and molecular formula.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for assessing the purity of the compound. These techniques separate the target molecule from any unreacted starting materials, byproducts, or other impurities. A pure sample of this compound will ideally yield a single, sharp peak in the chromatogram. The purity is often determined by integrating the area of this peak relative to the total area of all detected peaks. Research protocols specify the exact conditions, including the type of column (e.g., C18), the mobile phase gradient (e.g., water/acetonitrile), and the detection wavelength (e.g., 214 nm and 254 nm), to ensure reproducible and accurate results. ucl.ac.uk

Analytical Data from MS and HPLC

Technique Parameter Value/Condition Purpose
Mass Spec. (ESI+) [M+H]⁺ m/z 267.1 Molecular Weight Confirmation
Mass Spec. (ESI+) [M+Na]⁺ m/z 289.0 Molecular Weight Confirmation
Analytical HPLC Column C18 (150 x 4.6 mm) Purity Assessment
Analytical HPLC Gradient 5-95% Acetonitrile in Water (with 0.1% TFA) Separation of Components
Analytical HPLC Flow Rate 1 mL/min Elution Control
Analytical HPLC Detection 214 nm and 254 nm Quantitation of Analytes

Data sourced from research involving the synthesis and characterization of the compound. ucl.ac.uk

Advanced Characterization Techniques for Materials and Nanoparticle Systems in Research

When this compound is used as a functional component in materials science, such as a stabilizing ligand for nanoparticles, a different set of analytical techniques is required. These methods characterize the properties of the final assembled system, which are directly influenced by the presence of the organic acid.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize nanomaterials. When this compound is used to coat and stabilize nanoparticles (e.g., gold, silver, or iron oxide), TEM provides critical information about the resulting particles. It allows for the direct measurement of the core size, shape (e.g., spherical, rod-like), and monodispersity of the nanoparticles. The hydrophilic polyether chain of the acid prevents aggregation, and the quality of this stabilization can be assessed by observing the separation between individual particles in TEM micrographs. By analyzing images containing hundreds of particles, a statistical size distribution histogram can be generated, providing a quantitative measure of the sample's uniformity.

UV/Visible Spectroscopy is a key technique for characterizing the optical properties of certain types of nanoparticles, particularly those made from plasmonic materials like gold and silver. The formation of such nanoparticles, functionalized with this compound, can be monitored by the appearance of a characteristic surface plasmon resonance (SPR) peak in the visible spectrum. The position and shape of this SPR peak are highly sensitive to the nanoparticle size, shape, and aggregation state. For instance, a shift in the peak to longer wavelengths (a red shift) can indicate an increase in particle size or the onset of aggregation. Therefore, UV/Vis spectroscopy serves as a rapid, non-destructive method to assess the stability and quality of the nanoparticle suspension conferred by the acid ligand.

For nanomaterials that are crystalline, electron diffraction provides information about their atomic structure. This technique, often performed within a TEM using a mode called Selected Area Electron Diffraction (SAED), involves directing the electron beam onto the sample and observing the resulting diffraction pattern. This pattern of spots or rings is a fingerprint of the material's crystal lattice. By measuring the spacing and angles of the diffraction spots, one can determine the crystal structure (e.g., face-centered cubic for gold) and lattice parameters of the nanoparticle cores that are stabilized by the this compound coating. This confirms the crystalline nature of the synthesized material.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TG-MS) for Decomposition Mechanism Elucidation

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) serves as a powerful technique for elucidating the thermal decomposition mechanism of this compound. This hyphenated method provides simultaneous information on mass loss as a function of temperature and the chemical identity of the evolved gaseous products. By monitoring the specific mass-to-charge ratios (m/z) of the fragments evolved during thermal degradation, a detailed pathway of the compound's decomposition can be proposed.

While specific experimental TG-MS data for this compound is not extensively available in public literature, the decomposition mechanism can be inferred from the analysis of structurally related compounds, such as carboxyl-terminated polyethylene (B3416737) glycol (PEG-COOH) derivatives. The thermal degradation of these molecules typically involves a multi-step process, initiated by the decomposition of the terminal carboxylic acid group and followed by the scission of the polyether backbone.

The initial decomposition phase is often characterized by the decarboxylation of the carboxylic acid moiety. This process leads to the evolution of carbon dioxide (CO₂), which is readily detectable by mass spectrometry with a characteristic signal at m/z = 44. Concurrently, the presence of water (H₂O), with an m/z of 18, is also expected, arising from dehydration reactions between adjacent molecules or intramolecularly.

As the temperature increases, the polyether chain undergoes random scission through the cleavage of C-O and C-C bonds. This results in the formation of a complex mixture of smaller, volatile fragments. The fragmentation of the polyether backbone is expected to produce a series of characteristic oxygenated species. These can include aldehydes, such as formaldehyde, and various ether fragments. The identification of these fragments by MS provides critical insights into the sequence of bond-breaking events.

A study on the thermal degradation of a similar carboxylic acid-terminated amphiphilic block copolymer (poly(ethylene)-b-poly(ethylene oxide)-carboxylic acid) using a TG/MS system revealed distinct fragmentation patterns. researchgate.net The investigation showed that the fragmentation of the carboxylic end group and the polyether block occurred simultaneously, leading to the evolution of fragments with m/z ratios corresponding to CO₂ (44) and H₂O (18). researchgate.net The presence of the carboxylic acid group resulted in a more complex fragmentation pattern compared to its non-carboxylated counterpart. researchgate.net

Based on the known decomposition pathways of similar polyether-based structures, a plausible set of evolved gas fragments from the TG-MS analysis of this compound can be predicted. The following interactive data table summarizes these potential fragments, their corresponding mass-to-charge ratios, and their likely origin within the parent molecule.

m/zProposed FragmentOrigin
18H₂ODehydration
30CH₂OPolyether chain scission
44CO₂Decarboxylation of the carboxylic acid group
45C₂H₅O⁺ / COOH⁺Polyether chain fragment / Carboxylic acid fragment
59C₂H₃O₂⁺ / C₃H₇O⁺Polyether chain fragment
73C₃H₅O₂⁺ / C₄H₉O⁺Polyether chain fragment

The systematic analysis of the evolved gases at different temperature stages allows for the construction of a comprehensive decomposition profile. This information is invaluable for understanding the thermal stability and degradation kinetics of this compound, which is crucial for its application in various fields where thermal stress may be a factor.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Elucidating Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. The inherent flexibility of the oligo(ethylene glycol) chain results in a multitude of possible conformers. Computational studies on analogous oligo(ethylene glycol) derivatives have shown that the gauche conformation around the C-C bonds and the trans conformation around the C-O bonds are energetically favorable. For this compound, this would lead to a coiled, crown-ether-like structure in the gas phase.

The electronic structure is significantly influenced by the ether oxygen atoms and the terminal carboxylic acid group. The oxygen atoms create a polar backbone with localized negative electrostatic potential, making the molecule a good candidate for coordinating with cations. The carboxylic acid group introduces a site for hydrogen bonding and deprotonation, which is critical for its chemical reactivity and solution behavior.

Table 1: Calculated Properties of a Representative Conformer of this compound

PropertyValueMethod
Dipole Moment3.5 DDFT/B3LYP/6-31G
HOMO Energy-7.2 eVDFT/B3LYP/6-31G
LUMO Energy-0.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap6.7 eVDFT/B3LYP/6-31G

Note: The values presented are hypothetical and representative of what would be expected from such calculations.

Molecular Dynamics Simulations for Predicting Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in different solvent environments. In aqueous solutions, the hydrophilic nature of the pentaoxahexadecane chain leads to significant interaction with water molecules through hydrogen bonding. MD simulations of similar polyethylene (B3416737) glycol (PEG) molecules in water have demonstrated that water molecules form a structured hydration shell around the PEG chain, influencing its conformation. nih.govresearchgate.net The molecule is expected to adopt a more extended conformation in water compared to the gas phase due to these strong solvent interactions. rsc.org

Intermolecular interactions are dominated by hydrogen bonds involving the ether oxygens and the carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in non-polar solvents. In aqueous environments, the interactions with water molecules are predominant. The terminal carboxylic acid group can also deprotonate depending on the pH of the solution, leading to electrostatic interactions with cations present in the medium.

Computational Approaches for Structure-Property Prediction and Rational Design of Novel Derivatives

Computational methods are invaluable for predicting the properties of this compound and for the rational design of new derivatives with tailored functionalities. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure with physical properties such as solubility, boiling point, and viscosity. While specific QSPR studies on this molecule are not abundant, general models for ethers and carboxylic acids can provide useful estimations.

The rational design of novel derivatives can be guided by computational screening. For instance, by modifying the terminal group or the length of the oligo(ethylene glycol) chain, properties like hydrophilicity, metal-ion binding affinity, and reactivity can be fine-tuned. DFT calculations can be employed to predict how these modifications would alter the electronic structure and, consequently, the chemical behavior of the molecule. For example, replacing the terminal carboxylic acid with an ester or amide group would significantly change its hydrogen bonding capabilities and acidity.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the mechanisms of reactions involving this compound. A key reaction for this molecule is esterification, where the carboxylic acid group reacts with an alcohol. Computational studies on the esterification of other carboxylic acids have detailed the reaction pathways, including the formation of tetrahedral intermediates and the energies of transition states. researchgate.netnih.govresearchgate.net

For the esterification of this compound, computational models can predict the activation energies and reaction rates under different catalytic conditions (e.g., acid or base catalysis). These models can also explore the role of the oligo(ethylene glycol) chain in the reaction, such as potential intramolecular catalysis or steric hindrance. DFT calculations have been used to investigate the oxidation mechanisms of ethylene (B1197577) glycol, providing insights that can be extrapolated to the stability and degradation pathways of larger oligo(ethylene glycol) derivatives. researchgate.netutoronto.ca

Q & A

Q. What are the key physicochemical properties of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, and how are they utilized in experimental characterization?

Answer: The compound’s physicochemical properties include a molecular weight of 266.14 g/mol, a density of 1.125 g/cm³, a boiling point of 379.6°C, and a calculated XLogP of -0.9, indicating moderate hydrophilicity . The topological polar surface area (83.4 Ų) and hydrogen bond acceptor count (7) suggest strong solvation potential in polar solvents. These properties guide characterization techniques:

  • Mass spectrometry : Confirm molecular weight (exact mass: 266.13656) .
  • FTIR/NMR : Identify ether linkages (C-O-C) and carboxylic acid groups (O-H stretch at ~2500-3300 cm⁻¹) using the SMILES string (C(=O)(O)COCCOCCOCCOCCOC) .
  • HPLC : Assess purity, leveraging the compound’s UV activity or derivatization for detection.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Key safety measures include:

  • Ventilation : Use local exhaust ventilation to maintain airborne concentrations below exposure limits .
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and impermeable lab coats to prevent skin/eye contact .
  • Emergency procedures : In case of spills, avoid water jets (prevents splashing) and use inert absorbents. For fires, employ CO₂ or dry chemical extinguishers .
  • Disposal : Incinerate as hazardous waste; avoid drain disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the polyether chain in this compound influence its potential as a drug delivery vehicle?

Answer: The compound’s structure (four ethylene oxide units) mimics polyethylene glycol (PEG), which enhances solubility and reduces immunogenicity in drug conjugates. Methodological considerations for drug delivery applications include:

  • Conjugation chemistry : Use carbodiimide coupling (e.g., EDC/NHS) to link the carboxylic acid group to amine-containing drugs .
  • Stability testing : Assess hydrolysis of ester/ether bonds under physiological pH (7.4) and temperature (37°C) using LC-MS.
  • Biodistribution studies : Radiolabel the compound (e.g., with ¹⁴C) to track in vivo behavior, leveraging its low LogP for renal clearance profiling.

Q. How can researchers resolve contradictions in purity assessments of this compound during synthesis?

Answer: Discrepancies in purity data (e.g., HPLC vs. NMR) may arise from residual solvents or byproducts. Mitigation strategies include:

  • Multi-modal analysis : Combine ¹H/¹³C NMR (to detect structural impurities) with GC-MS (volatile contaminants) .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) for absolute purity determination.
  • Thermogravimetric analysis (TGA) : Identify non-volatile impurities by monitoring mass loss at elevated temperatures (up to 300°C) .

Q. What experimental designs are recommended to study the compound’s interaction with lipid bilayers?

Answer:

  • Langmuir-Blodgett trough : Measure changes in monolayer surface pressure to assess insertion into lipid layers.
  • Fluorescence anisotropy : Label the compound with a fluorophore (e.g., dansyl) to study membrane fluidity modulation.
  • MD simulations : Use the compound’s SMILES to model interactions with dipalmitoylphosphatidylcholine (DPPC) bilayers, focusing on hydrogen bonding and hydrophobic effects .

Q. How can the compound’s environmental toxicity be evaluated given limited ecotoxicological data?

Answer:

  • Read-across approach : Compare its structure to PEG derivatives with known toxicity profiles (e.g., algal growth inhibition EC₅₀) .
  • Microtox assay : Test acute toxicity using Vibrio fischeri bioluminescence inhibition.
  • QSAR modeling : Predict fish toxicity (LC₅₀) using the compound’s topological polar surface area and LogP .

Methodological Considerations for Data Interpretation

Q. What analytical challenges arise from the compound’s high rotational freedom (14 rotatable bonds)?

Answer:

  • Conformational analysis : Use variable-temperature NMR to identify dominant conformers in solution.
  • Chromatographic tailing : Optimize HPLC mobile phases with ion-pairing agents (e.g., TFA) to reduce peak broadening.
  • Crystallography : Co-crystallize with crown ethers to stabilize specific conformers for X-ray diffraction .

Q. How should researchers address discrepancies between experimental and computational LogP values?

Answer:

  • Experimental validation : Perform shake-flask assays using octanol/water partitioning, accounting for ionization (pKa ≈ 4.5 for the carboxylic acid) .
  • Software calibration : Cross-validate computational tools (e.g., MarvinSuite, ACD/Labs) with structurally similar polyethers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.